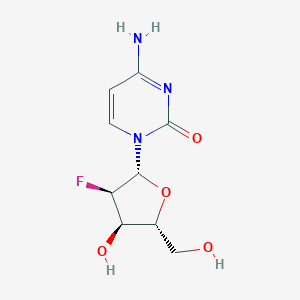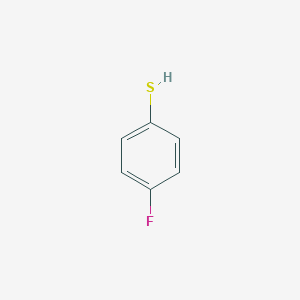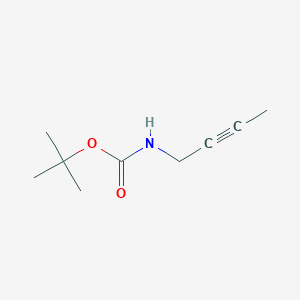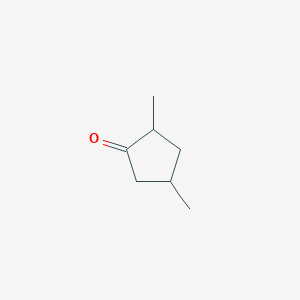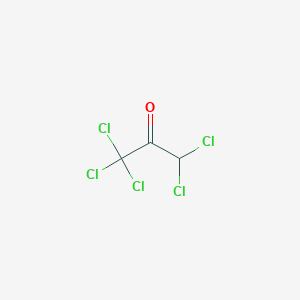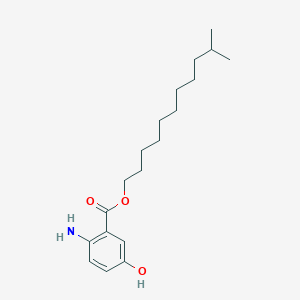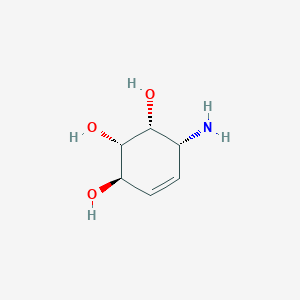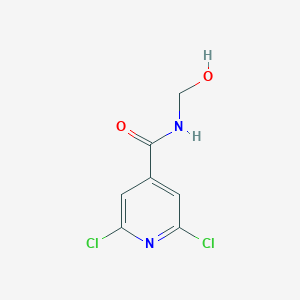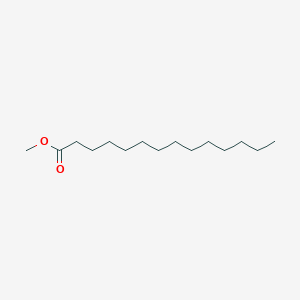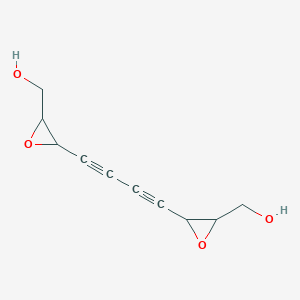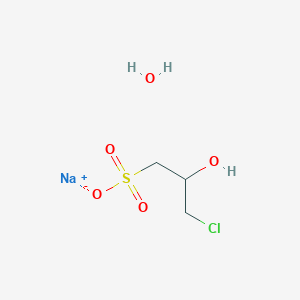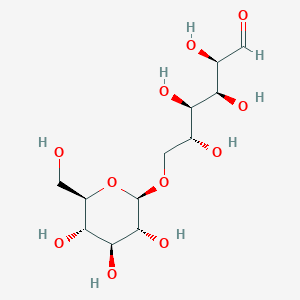![molecular formula C18H24O2 B130114 (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 517-07-7](/img/structure/B130114.png)
(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a cyclopenta[a]phenanthrene derivative, which is a class of compounds that have been studied for their potential carcinogenic properties. The specific structure of this compound suggests that it is a metabolite of related ketones that have been investigated in various studies.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes has been explored through different methods. For instance, the preparation of hexahydro derivatives and their subsequent transformation into various analogues has been optimized, as seen in the synthesis of bay-region substituted cyclopenta[a]phenanthrenes . Additionally, the Stobbe condensation has been employed to synthesize 17-ketones from naphthalenes or tetralones, which could be related to the synthesis of the compound . Aromatisation techniques have also been used to create derivatives by saturating rings C and D of the parent compounds .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes is characterized by the presence of multiple rings, with various substitutions influencing their biological activity. The specific stereochemistry of the compound, indicated by the (3S,13S,14S,17S) configuration, would play a crucial role in its biological interactions and metabolic fate.
Chemical Reactions Analysis
Cyclopenta[a]phenanthrenes undergo various biological oxidations, particularly at their terminal A and D rings, leading to the formation of dihydrodiols and hydroxylated derivatives . The presence of methyl groups and other substituents can significantly alter the metabolic pathways and the types of metabolites formed. For example, the 1-methyl compound differs markedly in its metabolism compared to its non-methylated counterpart, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrenes are influenced by their molecular structure and the specific substituents present. The compound's solubility, stability, and reactivity would be determined by these factors. Metabolic studies have shown that the introduction of hydroxyl groups and other oxygenated derivatives can lead to the synthesis of metabolites with varying degrees of biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has detailed the synthesis of various derivatives of cyclopenta[a]phenanthrenes, which share structural similarities with the specified compound. For instance, Harvey et al. (1993) described the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens, highlighting the significance of specific structural features for tumorigenic activity Harvey et al., 1993. Similarly, Valverde et al. (2013) synthesized an aromatic-steroid derivative, showcasing a method that yields compounds with potential applications in understanding steroid-related biological processes Valverde et al., 2013.
Carcinogenic Potential and Biological Activity
Several studies have explored the carcinogenic potential of cyclopenta[a]phenanthrenes, providing insights into how structural variations influence biological activity. Coombs et al. (1966, 1986) synthesized and evaluated the tumorigenicity of various cyclopenta[a]phenanthrene derivatives, revealing how substitutions at specific positions affect carcinogenicity Coombs, 1966; Kashino et al., 1986. The work by Boyd et al. (1995) further investigates the metabolic activation of these compounds, highlighting the importance of dihydrodiol conformation for activating cyclopenta[a]phenanthrenes' tumorigenic properties Boyd et al., 1995.
Propiedades
IUPAC Name |
(3S,13S,14S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJXHJKJMSASV-JUKXBJQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydroequilenin | |
CAS RN |
517-07-7 |
Source


|
| Record name | 5,5'-Disulphanediylbis(1-phenyl-1H-tetrazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
